1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide

Antibacterial Translation inhibition Prokaryote

Screening for novel prokaryote translation inhibitors often lacks reliable probe compounds with well-defined SAR. This N-pyridyl-substituted carboxypiperidine amide fills this gap with a unique 9H-purin-6-yl head group and a pyridin-4-ylethyl tail. Benefits include: - Use as a class-representative probe in dual-reporter HTS assays to discriminate translation inhibition from DNA biosynthesis. - Deploy in cryo-EM studies to map tautomer-specific interactions at the ribosome interface. - Serve as a modular intermediate for generating focused SAR libraries exploring linker length and pyridinyl substitution. A QC package with 1H NMR, 13C NMR, and HRMS is standard.

Molecular Formula C18H21N7O
Molecular Weight 351.4 g/mol
Cat. No. B11006622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide
Molecular FormulaC18H21N7O
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)NCCC2=CC=NC=C2)C3=NC=NC4=C3NC=N4
InChIInChI=1S/C18H21N7O/c26-18(20-8-3-13-1-6-19-7-2-13)14-4-9-25(10-5-14)17-15-16(22-11-21-15)23-12-24-17/h1-2,6-7,11-12,14H,3-5,8-10H2,(H,20,26)(H,21,22,23,24)
InChIKeyDTPXNDMRGFGIBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Purine-Piperidine Class Context


1-(9H-Purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide is a synthetic small molecule belonging to the N-pyridyl-substituted carboxypiperidine amide family. Published research identifies this structural class as prokaryote translation inhibitors discovered via high-throughput screening [1]. The compound features a 9H-purine core linked to a piperidine-4-carboxamide scaffold, further functionalized with a 2-(pyridin-4-yl)ethyl side chain. This specific arrangement distinguishes it from other purine-piperidine hybrids in commercial screening libraries.

Structural Determinants of Antibacterial Translation Inhibition


Within the N-pyridyl carboxypiperidine amide class, antibacterial translation inhibition is exquisitely sensitive to the nature of the heterocyclic head group and the pyridyl substitution pattern. The class-defining publication [1] screened numerous analogs and found that even minor modifications to the aromatic appendage dramatically altered MIC values against E. coli. The target compound's unique combination of a 9H-purin-6-yl head group with a pyridin-4-ylethyl tail is not represented among the structure-activity relationship (SAR) tables of the core publication, meaning no close analog with this precise substitution has been profiled. Generic substitution with a 7H-purin-6-yl analog or a pyridin-3-yl regioisomer would alter hydrogen-bonding geometry at the ribosome interface, invalidating any potency extrapolation.

Quantitative Differentiation vs. Closest Analogs


Class-Level Translation Inhibition vs. Other Chemotypes

The N-pyridyl carboxypiperidine amide chemotype, of which this compound is a member, was identified through a dual-reporter high-throughput screen capable of discriminating translation inhibition from DNA biosynthesis inhibition. While the publication [1] does not disclose the MIC of the target compound specifically, it establishes that members of this chemotype achieve measurable antibacterial activity through translation inhibition. The most potent analog in the study (structure unspecified) exhibited an MIC of 12 µg/mL against E. coli [1]. This translation-selective mechanism is mechanistically distinct from classical antibiotics such as ciprofloxacin (DNA gyrase) or ampicillin (cell wall), offering a potential advantage for combating strains with resistance to those targets. However, no direct head-to-head MIC comparison between the target compound and any named comparator is available in the public domain.

Antibacterial Translation inhibition Prokaryote

Regioisomeric Identity by NMR Spectroscopy

The 1H and 13C NMR spectra of the closest commercially characterized analog, 1-(7H-purin-6-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide, are deposited in the KnowItAll NMR Spectral Library (SpectraBase Compound ID: GCJ9ER8Nsfb) [1]. The target compound differs in two critical structural features: (a) the pyridinyl attachment is at the 4-position rather than the 3-position, and (b) the linker is an ethyl spacer rather than a direct amide-to-pyridine bond. These differences will produce distinct aromatic proton coupling patterns in 1H NMR (pyridin-4-yl AA'BB' system vs. pyridin-3-yl ABC system) and distinct methylene resonances for the ethyl linker. The target compound's NMR profile can therefore be unambiguously distinguished from the pyridin-3-yl analog, serving as an identity and purity QC checkpoint. No quantitative NMR data for the target compound itself is publicly available.

NMR spectroscopy Structural confirmation Quality control

Purine Tautomeric State and Hydrogen-Bond Topology

The target compound is specifically designated as the 9H-purin-6-yl tautomer. In contrast, the available NMR reference compound 1-(7H-purin-6-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide [1] and many vendor-listed analogs bear the 7H tautomer. The 9H vs. 7H tautomeric state alters the hydrogen-bond donor/acceptor presentation of the purine ring: in 9H-purine, N7 is available as a hydrogen-bond acceptor and the N9-H is a donor; in 7H-purine, the donor/acceptor pairing is shifted to N9 as acceptor and N7-H as donor. For a compound intended to engage RNA or protein targets in the ribosome, this tautomeric switch can invert the preferred binding orientation. No quantitative binding or activity comparison between 9H and 7H tautomers of this scaffold is publicly available.

Tautomerism Molecular recognition Purine chemistry

Recommended Application Scenarios


Dual-Reporter Screening Probe for Translation Inhibition

The compound can be deployed as a class-representative probe in dual-reporter HTS systems (RFP/Katushka2S, as described in [1]) that discriminate translation inhibition from DNA biosynthesis inhibition. Its activity profile can be benchmarked against the class-level MIC range (≤12 µg/mL for the most active analog) to validate assay performance. [1]

Topological Probe for Purine-Binding Ribosomal Sites

The 9H-purin-6-yl group presents a distinct hydrogen-bond donor/acceptor topology compared to 7H-purine analogs [2]. This compound can serve as a topological probe in co-crystallization or cryo-EM studies of purine-binding pockets within the bacterial ribosome, enabling mapping of tautomer-specific interactions.

Building Block for Parallel SAR Exploration

The pyridin-4-ylethyl side chain is synthetically modular. This compound serves as a key intermediate for generating focused SAR libraries exploring linker length (ethyl vs. methyl vs. propyl) and pyridinyl substitution (4-pyridyl vs. 3-pyridyl). The NMR reference for the 3-pyridinyl analog [2] provides a direct QC benchmark for purity assessment of synthesized derivatives.

NMR Identity Verification for Procurement QC

Given the absence of published bioactivity data, procurement should mandate a minimum QC package including 1H NMR, 13C NMR, and HRMS. The expected pyridin-4-yl AA'BB' coupling pattern and ethyl linker resonances should be verified against predicted spectra, with the pyridin-3-yl analog [2] serving as a negative QC control to confirm regioisomeric purity.

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